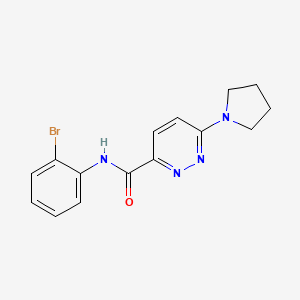
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
説明
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as NMPPPC, is a heterocyclic compound that has been studied for its potential biological applications. It is an important synthetic intermediate for the preparation of various biologically active compounds and has been used in various areas of research, such as medicinal chemistry, biochemistry, and drug discovery. NMPPPC has a wide range of applications, including as an anti-inflammatory, anti-tumor, and anti-viral agent.
科学的研究の応用
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory, anti-tumor, and anti-viral agents. It has also been used as a model compound in the study of drug-target interactions and the design of novel drugs.
作用機序
The mechanism of action of N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is not yet fully understood. However, it is believed that its anti-inflammatory, anti-tumor, and anti-viral effects are due to its ability to interact with various cellular targets. It is thought to interact with enzymes, receptors, and other proteins involved in signal transduction pathways, modulating the activity of these pathways and resulting in the desired biological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-viral effects. In vitro studies have shown that this compound can inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). It has also been shown to inhibit the growth of human cancer cells, such as breast, colon, and prostate cancer cells. In addition, this compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
実験室実験の利点と制限
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a stable compound, with a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and its stability can be affected by light and heat.
将来の方向性
Future research on N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal conditions for its synthesis and to identify new methods for its synthesis. Future studies should also focus on exploring its potential applications in other areas, such as drug delivery and the development of new drugs. Finally, further research should be conducted to determine the safety and efficacy of this compound in vivo.
合成法
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can be synthesized by a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a Suzuki reaction. In the Grignard reaction, a Grignard reagent is used to form an intermediate, which is then reacted with a pyridazine compound to form this compound. In the Wittig reaction, a Wittig reagent is reacted with a pyridine compound to form this compound. In the Suzuki reaction, a palladium catalyst is used to react a pyridine compound with a boronic acid to form this compound.
特性
IUPAC Name |
N-(2-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-7-3-4-8-14(13)18-17(22)15-9-10-16(20-19-15)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMGUBTADTWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176877 | |
| Record name | 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1396785-04-8 | |
| Record name | 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396785-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)


![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)
